N-(5-fluoro-1H-indazol-3-yl)acetamide

Lipophilicity LogP Bioisosterism

This 5-fluoroindazole acetamide provides orthogonal reactivity and a bioisosteric fluorine handle unavailable in H or Cl analogs. Its fragment-sized MW (<200) and innate 19F nucleus enable 19F NMR-based screening, while the 3-acetamide serves as a latent precursor for zinc-binding motifs in HDAC or kinase inhibitor design. Avoid SAR misinterpretations; choose the defined 5-fluoro derivative for reproducible lead optimization.

Molecular Formula C9H8FN3O
Molecular Weight 193.181
CAS No. 1787840-50-9
Cat. No. B2762240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-fluoro-1H-indazol-3-yl)acetamide
CAS1787840-50-9
Molecular FormulaC9H8FN3O
Molecular Weight193.181
Structural Identifiers
SMILESCC(=O)NC1=NNC2=C1C=C(C=C2)F
InChIInChI=1S/C9H8FN3O/c1-5(14)11-9-7-4-6(10)2-3-8(7)12-13-9/h2-4H,1H3,(H2,11,12,13,14)
InChIKeyFDLVUNKKKOMRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Fluoro-1H-indazol-3-yl)acetamide (CAS 1787840-50-9): A 5-Fluorinated Indazole Acetamide for Kinase-Targeted Chemical Biology and SAR Exploration


N-(5-Fluoro-1H-indazol-3-yl)acetamide (CAS 1787840-50-9, MF C9H8FN3O, MW 193.18) is a synthetic, fluorinated indazole acetamide that serves as a versatile building block in medicinal chemistry . Indazole is a privileged scaffold with validated anti-tumor, analgesic, and anti-inflammatory activities [1]. Its 5-fluoro substitution can modulate electronic, lipophilic, and metabolic properties, while the 3-acetamide moiety can engage critical hydrogen-bonding residues in enzyme active sites, making the compound a key intermediate for kinase inhibitor design and fragment-based drug discovery .

Why Unsubstituted or Chloro-Indazole Acetamides Cannot Replace N-(5-Fluoro-1H-indazol-3-yl)acetamide Without Quantitative Loss of Precision


Closely related analogs, such as N-(1H-indazol-3-yl)acetamide (CAS 70995-86-7) and 2-(5-chloro-1H-indazol-3-yl)acetamide (CAS 887145-79-1), differ at the 5-position by H, F, or Cl. Fluorine is a well-known bioisostere that, compared to hydrogen, increases lipophilicity and metabolic stability while preserving steric footprint, whereas chlorine introduces greater bulk and lipophilicity, often leading to stronger promiscuity and CYP inhibition [1]. Systematic SAR studies have shown that even single-atom alterations on the indazole scaffold can shift kinase selectivity profiles, IC50 values, and oral bioavailability [2]. Thus, substituting the 5-fluoro derivative with a non-fluorinated or chloro variant without quantitative comparison risks misleading structure–activity relationships and uninterpretable in vivo results.

N-(5-Fluoro-1H-indazol-3-yl)acetamide — Quantifiable Differentiation Evidence for Procurement Decisions


Lipophilicity Modulation: Fluorine Balances LogP Between Hydrogen and Chlorine Analogs

Fluorine substitution on the indazole ring increases lipophilicity by approximately 0.3–0.6 LogP units relative to the unsubstituted analog, while chlorine substitution adds 1.3–1.7 units, based on measured LogP for the parent indazole cores [1]. For 5-fluoro-1H-indazole, LogP = 1.702, whereas indazole LogP ≈ 1.4, and 5-chloro-1H-indazole LogP ≈ 2.6 (estimated by analogy). The target compound, N-(5-fluoro-1H-indazol-3-yl)acetamide, is therefore expected to have a LogP of ~1.5–1.8, which is within the optimal range (1–3) for CNS drug-likeness, whereas the chloro analog may exceed 3.5, increasing the risk of hERG binding and poor solubility [2].

Lipophilicity LogP Bioisosterism

Metabolic Stability: Blocking CYP450-Mediated Oxidative Metabolism at the C5 Position

Fluorine substitution at the 5-position of indazoles can block para-hydroxylation, a common metabolic soft spot for unsubstituted indazoles [1]. In a series of indazole mineralocorticoid receptor antagonists, the introduction of a 6-fluoro group improved metabolic stability (half-life in human liver microsomes from <30 min to >60 min) while maintaining potency [2]. Although direct data for this compound are not yet published, the 5-fluoro substituent is expected to similarly suppress oxidative metabolism at the adjacent position, providing a qualitative stability advantage over the unsubstituted N-(1H-indazol-3-yl)acetamide.

Metabolic Stability CYP450 Fluorine Block

Purity and Characterization: Verified by HPLC and NMR for Reliable Batch-to-Batch Consistency

The compound, when sourced from reputable vendors, is routinely supplied at ≥95% purity as confirmed by HPLC and NMR . In contrast, generic chemical marketplaces often list structurally similar indazole acetamides at 90–92% purity without full QC documentation [1]. This ~3–5% purity differential can introduce confounding impurities in sensitive biochemical assays, such as kinase inhibition or SPR binding experiments, leading to false positives or inaccurate IC50 determinations.

Purity Quality Control Batch Consistency

Structural Versatility: The 5-Fluoro-3-acetamide Motif is a Privileged Intermediate in Clinical Kinase Inhibitor Programs

The 5-substituted indazole acetamide scaffold has been validated in the discovery of TTK (Mps1) inhibitors, where compound 72 (CFI-400936) containing an acetamide at the 5-position achieved an IC50 of 3.6 nM against TTK kinase with high selectivity [1]. The 5-fluoro analog specifically enables further diversification at the 3-position via amide coupling, making it a superior starting point compared to 5-chloro or 5-bromo analogs, which are more susceptible to undesired metal-catalyzed dehalogenation side reactions during subsequent synthetic steps [2].

Kinase Inhibitor Building Block TTK/PLK4

Optimal Application Scenarios for N-(5-Fluoro-1H-indazol-3-yl)acetamide in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization — TTK, PLK4, and Aurora Kinase Programs

The compound serves as a direct precursor for synthesizing 3-amido-5-fluoroindazole derivatives that target the ATP-binding pocket of mitotic kinases. As demonstrated by the 3.6 nM TTK inhibitor CFI-400936 (which shares the indazole acetamide scaffold), systematic variation at the 3-position while retaining the 5-fluoro group can yield highly potent and selective kinase inhibitors [1]. Researchers procuring this compound can rapidly access advanced intermediates for candidate nomination.

Fragment-Based Drug Discovery (FBDD) — Fluorine as a Probe for 19F NMR

The innate 19F nucleus in this compound makes it ideal for fragment-based screening using 19F NMR spectroscopy. Unlike 1H NMR, 19F NMR has zero background signal from biological macromolecules, enabling direct detection of binding interactions [2]. The 5-fluoro-3-acetamide is a fragment-sized molecule (MW < 200) with a favorable fluorine handle, allowing screening against protein targets to identify binding pockets for further elaboration.

Synthesis of sGC Stimulators and Cardiovascular Research Tools

Fluorine-substituted indazole compounds have been claimed as soluble guanylate cyclase (sGC) stimulators for treating hypertension and heart failure [2]. The 5-fluoroindazole acetamide can be converted into sGC-targeting chemical probes, enabling mechanistic studies of the NO/cGMP signaling pathway. Its fluorine atom contributes to metabolic stability, which is essential for in vivo pharmacological evaluation in rodent models of cardiovascular disease.

Building Block for HDAC Inhibitor Synthesis — Orthogonal Functionalization

Indazole-based HDAC inhibitors often require a zinc-binding group attached via the 3-position. The 5-fluoro-3-acetamide provides the acetamide group as a latent precursor for conversion to hydroxamic acid or benzamide zinc-binding motifs, while the C-F bond at the 5-position remains inert to the chemical transformations needed for surface recognition cap groups [1]. This orthogonal reactivity is superior to 5-chloro or 5-bromo analogs, which may require protecting group strategies to avoid dehalogenation.

Quote Request

Request a Quote for N-(5-fluoro-1H-indazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.